Methyl 1-Formyloxyrocaglate

Description

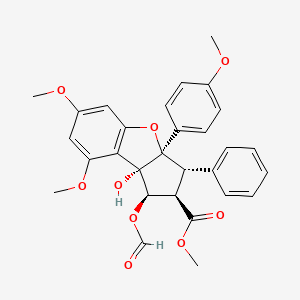

Methyl 1-formyloxyrocaglate (C₂₉H₃₈O₉) is a rare rocaglate derivative identified in Aglaia perviridis, a plant species renowned for producing cytotoxic flavaglines. This compound was detected during LC-MS dereplication analysis of a chloroform-soluble root extract, which exhibited potent cytotoxicity against HT-29 colon cancer cells (ED₅₀ = 0.2 µg/mL) . Structurally, it belongs to the rocaglate family, characterized by a cyclopenta[b]benzofuran core. Its distinguishing feature is the presence of a formyloxy (-OCHO) substituent at position 1, which may enhance bioactivity compared to simpler esters like methyl or hydroxyl groups. Rocaglates are known for inhibiting eukaryotic translation initiation, making them promising candidates for anticancer drug development .

Properties

Molecular Formula |

C29H28O9 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-1-formyloxy-8b-hydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |

InChI |

InChI=1S/C29H28O9/c1-33-19-12-10-18(11-13-19)29-24(17-8-6-5-7-9-17)23(27(31)36-4)26(37-16-30)28(29,32)25-21(35-3)14-20(34-2)15-22(25)38-29/h5-16,23-24,26,32H,1-4H3/t23-,24-,26-,28+,29+/m1/s1 |

InChI Key |

HMAGEEKSMOZIOP-IDAMAFBJSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)OC=O)C(=O)OC)C5=CC=CC=C5 |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)OC=O)C(=O)OC)C5=CC=CC=C5 |

Synonyms |

1-O-formylmethyl rocaglate 1-O-formylrocagloic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Rocaglate Derivatives

Methyl 1-formyloxyrocaglate shares structural and functional similarities with other rocaglates but differs in substituents and bioactivity profiles. Below is a comparative analysis based on molecular features, sources, and cytotoxic potency:

Table 1: Key Properties of this compound and Related Compounds

Structural and Functional Insights:

- Substituent Influence : this compound’s formyloxy group may improve membrane permeability or target affinity compared to derivatives with hydroxyl or methyl groups .

- Bioactivity : While the ED₅₀ of the root extract (0.2 µg/mL) suggests high potency, individual activities of the derivatives remain unquantified. The presence of multiple cytotoxic rocaglates in the extract implies synergistic or additive effects .

- Rarity : Unlike derivatives 9–12, which are commonly reported in Aglaia species, this compound is newly identified in A. perviridis, highlighting its unique biosynthetic pathway .

Research Findings and Implications

- LC-MS Dereplication : The compound was identified via split-stream LC-MS coupled with bioactivity screening, underscoring the efficiency of dereplication in natural product discovery .

- For example, rocaglates with hydroxyl groups (e.g., rocaglamide) exhibit strong inhibition of eIF4A, but ester modifications like formyloxy may alter binding kinetics .

- Further isolation and testing are needed to elucidate structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating Methyl 1-Formyloxyrocaglate from natural sources like Aglaia perviridis?

- Methodological Answer: Isolation involves sequential solvent extraction (e.g., CHCl3 partitioning) followed by LC-MS-guided dereplication. For example, the CHCl3-soluble root extract of A. perviridis was analyzed via HPLC with split effluent streams: one for MS detection and the other for bioactivity screening (HT-29 cytotoxicity assay). This dual approach identified this compound (C29H38O9) alongside known rocaglate derivatives, streamlining targeted isolation .

Q. How is the cytotoxic activity of this compound evaluated in preclinical studies?

- Methodological Answer: Cytotoxicity is assessed using HT-29 human colon cancer cells cultured in 96-well plates. Dose-response curves are generated to calculate ED50 values. The CHCl3 extract of A. perviridis roots exhibited potent activity (ED50 0.2 µg/mL), prompting further isolation of this compound as a bioactive component .

Table 1: Cytotoxicity Profile of this compound

| Cell Line | ED50 (µg/mL) | Assay Format | Reference |

|---|---|---|---|

| HT-29 | 0.2 | 96-well plate |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- LC-HRMS: Determines molecular formula (e.g., C29H38O9 via [M+Na]+ ion).

- NMR (1H, 13C, 2D): Assigns planar structure and functional groups.

- X-ray crystallography: Confirms absolute configuration if crystals are obtainable.

Computational methods (e.g., density functional theory for NMR prediction) may supplement experimental data .

Advanced Research Questions

Q. What dereplication strategies prevent redundant isolation of this compound in complex plant extracts?

- Methodological Answer: LC-MS dereplication coupled with bioactivity tracking is essential. Effluent from HPLC is split for parallel MS analysis and cell-based assays, enabling correlation of mass spectra (e.g., sodiated ion at m/z 485 for an unknown C27H26O7 compound) with cytotoxic peaks. This method distinguishes this compound (C29H38O9) from co-eluting derivatives, even in overlapping bioactive regions .

Q. How can synthetic routes to this compound be optimized, particularly for introducing the formyloxy group?

- Methodological Answer: The formyloxy moiety can be introduced using reagents like Formyloxyacetoxyphenylmethane, which selectively formylate hydroxyl or amine groups under mild conditions. Reaction optimization (e.g., solvent polarity, catalyst loading) should prioritize regioselectivity and yield, as demonstrated in peptide N-formylation studies .

Q. How should researchers resolve contradictions in reported bioactivity or structural data for this compound?

- Methodological Answer: Discrepancies may arise from extraction variability, purity, or assay conditions. Cross-validation using orthogonal techniques is critical:

- HPLC purity checks (>95%) to rule out matrix effects.

- Standardized bioassays (e.g., HT-29 cells under identical culture conditions).

For example, initial LC-MS dereplication suggested a novel compound (m/z 485), but structural elucidation confirmed it as this compound .

Q. What are the challenges in scaling up the isolation of this compound for mechanistic studies?

- Methodological Answer: Key challenges include low natural abundance, co-elution with structurally similar rocaglates (e.g., derivatives 9–12), and instability of the formyloxy group. Solutions involve:

- Preparative HPLC with orthogonal columns (e.g., C18 and phenyl-hexyl phases) to improve resolution.

- Stability studies to identify optimal storage conditions (e.g., inert atmosphere, -20°C).

- Semi-synthesis from more abundant rocaglates via regioselective formylation .

Table 2: Key Analytical Data for this compound

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C29H38O9 | |

| Cytotoxic Activity | ED50 0.2 µg/mL (HT-29) | |

| Putative Sodiated Ion | m/z 485 (corresponding to C27H26O7; requires confirmation for C29H38O9) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.